2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride
Overview
Description
2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride is a chemical compound that belongs to the class of organic compounds known as nitriles. These compounds contain a cyano group (-C≡N) attached to an aromatic ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride typically involves the reaction of phenethylamine with p-tolunitrile under specific conditions. Common reagents used in this synthesis include:
Phenethylamine: An organic compound with the formula C8H11N.
p-Tolunitrile: An aromatic nitrile with the formula C8H7N.
The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with steps including:
Reaction Optimization: Adjusting temperature, pressure, and catalyst concentration.
Purification: Using techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Primary or secondary amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. These targets could include:
Receptors: Binding to and modulating the activity of specific receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple amine with similar structural features.
p-Tolunitrile: An aromatic nitrile with a similar functional group.
Benzylamine: Another amine with a similar aromatic structure.
Uniqueness
2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-2-(2-phenylethylamino)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-14-7-9-16(10-8-14)17(13-18)19-12-11-15-5-3-2-4-6-15;/h2-10,17,19H,11-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAWLHRUWKSJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)NCCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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